3-Amino-4-sulfamoylbenzoic acid
Description
3-Amino-4-sulfamoylbenzoic acid is a benzoic acid derivative featuring an amino (-NH₂) group at position 3 and a sulfamoyl (-SO₂NH₂) group at position 4. Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol. This compound is often investigated as a precursor in pharmaceutical synthesis, particularly for sulfonamide-based drugs .
Properties
IUPAC Name |
3-amino-4-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQKKHLBCBBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfamoylbenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of alkylated and acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-sulfamoylbenzoic acid has been explored for its potential therapeutic properties:
- Antimicrobial Activity : The compound has shown efficacy against various bacteria, including Helicobacter pylori, which is linked to peptic ulcers. Its mechanism involves inhibiting urease, an enzyme essential for the survival of these bacteria in acidic environments .
- Anti-inflammatory Properties : It has been investigated for its role in reducing inflammation, potentially benefiting conditions like arthritis and other inflammatory diseases .
Biochemical Research
The compound serves as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : Its ability to inhibit urease makes it a candidate for studying nitrogen metabolism and the effects of urease inhibitors on microbial growth .
- Cytokine Release Modulation : Research indicates that it may enhance the release of immunostimulatory cytokines in immune cells, suggesting applications in vaccine development and immunotherapy .
Industrial Applications
In the chemical industry, this compound is utilized as:
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules used in pharmaceuticals and specialty chemicals .
- Development of Specialty Materials : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of H. pylori growth in vitro. |
| Study 2 | Enzyme Inhibition | Showed effective urease inhibition leading to reduced ammonia production. |
| Study 3 | Cytokine Release | Enhanced cytokine release in THP-1 human monocytic cells when used as an adjuvant. |
Mechanism of Action
The mechanism of action of 3-Amino-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-3-sulfamoylbenzoic Acid
- Structure: Chlorine substitution at position 4 replaces the amino group in the parent compound.
- Molecular Formula: C₇H₆ClNO₄S
- Molecular Weight : 235.65 g/mol
- Reduced solubility in polar solvents due to the hydrophobic Cl atom.
- Applications : Used in biochemical research for studying sulfonamide interactions with metalloenzymes .
3-Amino-4-methylbenzoic Acid
- Structure : A methyl (-CH₃) group replaces the sulfamoyl group at position 4.
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Key Differences :
3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
- Structure: Incorporates a phenoxy (-OPh) group at position 4 and sulfamoyl at position 5.
- Molecular Formula : C₁₃H₁₂N₂O₅S
- Molecular Weight : 308.31 g/mol
- Structurally related to Bumetanide, a loop diuretic, suggesting diuretic or natriuretic applications .
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic Acid
- Structure: Features a butylamino (-NH-C₄H₉) group at position 3 and a hydroxyphenoxy (-OPh-OH) group at position 4.
- Molecular Formula : C₁₇H₂₁N₃O₆S
- Molecular Weight : 395.43 g/mol
- The hydroxyphenoxy moiety may confer antioxidant properties or hydrogen-bonding capacity .
4-Methoxy-3-sulfamoylbenzoic Acid
- Structure: Methoxy (-OCH₃) substitution at position 4 replaces the amino group.
- Molecular Formula: C₈H₉NO₅S
- Molecular Weight : 231.22 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-Amino-4-sulfamoylbenzoic acid | -NH₂ (3), -SO₂NH₂ (4) | C₇H₈N₂O₄S | 216.21 | Enzyme inhibition, drug precursors |
| 4-Chloro-3-sulfamoylbenzoic acid | -Cl (4), -SO₂NH₂ (3) | C₇H₆ClNO₄S | 235.65 | Biochemical enzyme studies |
| 3-Amino-4-methylbenzoic acid | -NH₂ (3), -CH₃ (4) | C₈H₉NO₂ | 151.16 | Nilotinib synthesis |
| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | -NH₂ (3), -OPh (4), -SO₂NH₂ (5) | C₁₃H₁₂N₂O₅S | 308.31 | Diuretic drug analogs |
| 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid | -NH-C₄H₉ (3), -OPh-OH (4), -SO₂NH₂ (5) | C₁₇H₂₁N₃O₆S | 395.43 | Antioxidant or prolonged-action drug candidates |
| 4-Methoxy-3-sulfamoylbenzoic acid | -OCH₃ (4), -SO₂NH₂ (3) | C₈H₉NO₅S | 231.22 | Fluorescent probe synthesis |
Research Findings and Trends
- Sulfamoyl Group Impact: Compounds retaining the sulfamoyl group (e.g., 4-chloro, 4-methoxy derivatives) show higher affinity for carbonic anhydrase isoforms compared to non-sulfamoyl analogs .
- Substituent-Driven Solubility: Hydrophobic groups (e.g., butylamino, methyl) improve blood-brain barrier penetration but limit aqueous solubility, necessitating formulation adjustments .
- Biological Activity: Phenoxy-substituted derivatives (e.g., 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid) mimic Bumetanide’s diuretic action, highlighting the role of aromatic ethers in renal targeting .
Biological Activity
3-Amino-4-sulfamoylbenzoic acid (CAS No. 138-41-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₈N₂O₄S
- Molecular Weight : 192.21 g/mol
- Functional Groups : The compound contains an amino group (-NH₂) and a sulfamoyl group (-SO₂NH₂) attached to a benzoic acid moiety.
1. Diuretic Activity
Research has shown that derivatives of sulfamoylbenzoic acids exhibit significant diuretic properties. A study involving various 3-substituted 4-phenyl-5-sulfamoylbenzoic acids revealed that they retained high diuretic potency, particularly in canine models. For instance, 4-benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acid demonstrated notable diuretic effects at doses as low as 1 µg/kg in dogs, indicating potential therapeutic applications in managing fluid retention and hypertension .
2. Anti-inflammatory and Immunomodulatory Effects
The compound has been studied for its role in modulating immune responses. A recent study highlighted that sulfamoyl benzamidothiazole derivatives, which include structural analogs of this compound, activated the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to enhanced release of pro-inflammatory cytokines in human monocyte cell lines . This suggests potential applications in vaccine adjuvant development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the benzoic acid scaffold can significantly influence biological activity:
| Modification Site | Effect on Activity |
|---|---|
| Position 3 | Alters diuretic potency |
| Position 4 | Influences anti-inflammatory activity |
| Sulfamoyl group | Critical for binding affinity to target proteins |
Studies indicate that substituting various groups at these positions can yield compounds with improved efficacy and reduced side effects .
Case Study 1: Diuretic Efficacy in Canine Models
In a controlled study involving dogs, various derivatives of sulfamoylbenzoic acids were administered to evaluate their diuretic effects. The results indicated that compounds with specific 3-substituents had enhanced diuretic activity compared to their unsubstituted counterparts, confirming the importance of structural modifications in achieving desired pharmacological outcomes .
Case Study 2: Immunomodulatory Potential
A series of experiments assessed the immunomodulatory effects of sulfamoyl derivatives in murine models. When used as co-adjuvants with established TLR agonists, these compounds significantly increased antigen-specific antibody titers compared to controls, showcasing their potential in enhancing vaccine efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
